5-Bromo-2-iodo-3-nitropyridine
Description
5-Bromo-2-iodo-3-nitropyridine is a halogenated nitropyridine derivative with a molecular formula of C₅H₂BrIN₂O₂ (molecular weight: 342.89 g/mol). This compound features bromine at position 5, iodine at position 2, and a nitro group at position 3 on the pyridine ring. Its unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical synthesis, particularly as an intermediate in coupling reactions (e.g., Suzuki-Miyaura) where iodine acts as a superior leaving group compared to bromine or chlorine .
Properties
CAS No. |
1086838-47-2 |
|---|---|
Molecular Formula |
C5H2BrIN2O2 |
Molecular Weight |
328.89 g/mol |
IUPAC Name |
5-bromo-2-iodo-3-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H |
InChI Key |
YQCQIHZAIZGEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])I)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 5-bromo-2-iodo-3-nitropyridine with key analogues, highlighting substituent effects on molecular weight, melting points, and applications:
Key Observations :
- Halogen Effects : Replacement of iodine in the target compound with bromine (e.g., 2-bromo-5-nitropyridine) reduces molecular weight by ~140 g/mol and lowers melting points (139–150°C vs. unreported for the iodinated compound). Iodine’s larger atomic radius may increase steric hindrance and alter solubility .
- Nitro Group: The nitro group at position 3 enhances electron-withdrawing effects, directing electrophilic substitutions to specific ring positions. This contrasts with hydroxyl or amino substituents, which introduce electron-donating effects .
- Amino Substitution: 2-Amino-5-bromo-3-nitropyridine exhibits a higher melting point (160–164°C) due to hydrogen bonding from the amino group, absent in halogenated analogues .
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